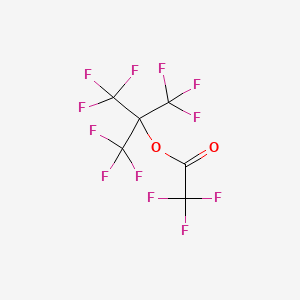

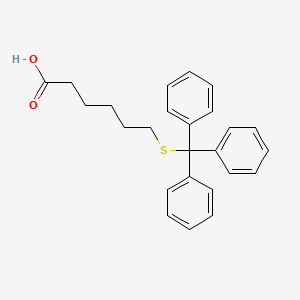

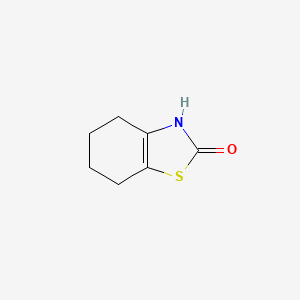

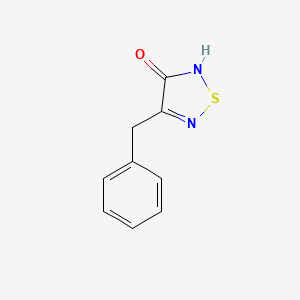

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (HBT) is an organic compound with a unique structure and properties. It is a derivative of the benzothiazole family, and is found in a variety of natural products and in the environment. HBT has been extensively studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Antitumor Properties

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one derivatives have shown significant promise in the field of cancer research, particularly as antitumor agents. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, while showing inactivity against nonmalignant and other cancer cell lines (Hutchinson et al., 2001). Another study highlighted the development of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which showed promising results in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).

Sensing Applications

Benzothiazole-based compounds have also been utilized in sensing applications. A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen as a ratiometric fluorescent chemosensor for pH, showing high sensitivity and suitability for physiological pH sensing in biological samples (Li et al., 2018).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. For example, certain benzothiazole derivatives have been synthesized to study their effect in inhibiting steel corrosion in acidic solutions, demonstrating high inhibition efficiencies and stability (Hu et al., 2016).

Pharmaceutical Development

The development of benzothiazole derivatives as pharmaceuticals has been a significant area of research. Phortress, a clinical candidate derived from antitumor benzothiazole, is an example of the successful transition of these compounds from laboratory research to potential clinical application, highlighting their unique mechanism of action and pharmacokinetics (Bradshaw & Westwell, 2004).

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57001-13-5 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)